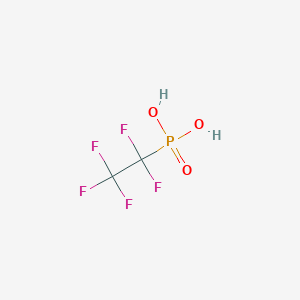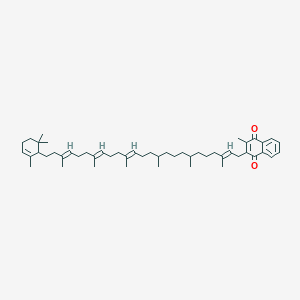
2-Htcptmn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Htcptmn, also known as 2-(2-hydroxy-5-chlorophenyl)-5-methyl-1,3,4-thiadiazole, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1. Hydrothermal Carbonization Process and Its Advantages
Hydrothermal carbonization (HTC) is an area of active research focusing on its superiority over other thermochemical processes, particularly for the production of carbonaceous solids like hydrochar (HC). HC's applications range from biofuel to doped porous materials for adsorption, energy storage, and catalysis. Recent research aims to understand better the process mechanisms, kinetics, and the impact of variables like temperature, time, biomass load, and feedstock composition on phase distribution and composition. This review provides insights into HTC's state of the art, emphasizing variables' effects, kinetics, and solid phase characteristics, along with the most studied applications to date (Román et al., 2018).
2. High-Throughput Chemistry in Drug Discovery
High-throughput chemistry (HTC) has been significant in drug discovery for over 20 years. Around 5,000 chemical libraries prepared for biological investigation and drug discovery have been reported. This review highlights key events in the history of HTC with an emphasis on library design. It covers screening, targeted, and optimization libraries and their application, indicating that design strategies from the 1990s are still viable (Dolle, 2011).
3. Hydrothermal Carbonization of Lignocellulosic Biomass
HTC is being researched for synthesizing carbon-rich materials from wet biomass, gaining attention for its transformation into valuable products. This review showcases research on HTC of lignocellulosic biomass, production of carbon-rich materials, and the role of water in the process. It discusses process parameters like temperature, pressure, and substrate concentration and elaborates on reaction mechanisms like hydrolysis and carbonization. Applications of solid carbon-rich materials in environmental additives, biofuels, catalysts, and energy storage are extensively covered (Khan et al., 2019).
4. Micro- and Nanofluidic Systems for Biological Screening
HTS is extensively used in drug discovery and biological fields. The development of micro- and nanofluidic systems has been driven by the fundamental attributes accompanying miniaturization. This review discusses recent advances in arraying strategies based on nano/microfluidics and novel devices with high analytical throughput rates for biological screening (Hong, Edel, & deMello, 2009).
5. Applications of Hydrothermal Carbonization of Biomass Waste
Hydrothermal carbonization (HTC) is attractive for transforming wet biomass into energy and chemicals without predrying. Hydrochar, the solid product, is used in wastewater pollution remediation, soil remediation, solid fuels, and other carbonaceous materials. This review discusses critical hydrothermal parameters, chemical reaction mechanisms in hydrochar formation, and current knowledge gaps, offering perspectives for future research and applications of HTC-derived hydrochar (Wang et al., 2018).
properties
CAS RN |
106611-74-9 |
|---|---|
Product Name |
2-Htcptmn |
Molecular Formula |
C51H76O2 |
Molecular Weight |
721.1 g/mol |
IUPAC Name |
2-[(2E,14E,18E,22E)-3,7,11,15,19,23-hexamethyl-25-(2,6,6-trimethylcyclohex-2-en-1-yl)pentacosa-2,14,18,22-tetraenyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C51H76O2/c1-37(19-13-20-38(2)22-15-24-40(4)26-17-28-42(6)33-35-48-43(7)29-18-36-51(48,9)10)21-14-23-39(3)25-16-27-41(5)32-34-45-44(8)49(52)46-30-11-12-31-47(46)50(45)53/h11-12,20,24,28-32,37,39,48H,13-19,21-23,25-27,33-36H2,1-10H3/b38-20+,40-24+,41-32+,42-28+ |
InChI Key |
RKVQPMQTSZXYJY-KPKAJMCVSA-N |
Isomeric SMILES |
CC1=CCCC(C1CC/C(=C/CC/C(=C/CC/C(=C/CCC(C)CCCC(C)CCC/C(=C/CC2=C(C(=O)C3=CC=CC=C3C2=O)C)/C)/C)/C)/C)(C)C |
SMILES |
CC1=CCCC(C1CCC(=CCCC(=CCCC(=CCCC(C)CCCC(C)CCCC(=CCC2=C(C(=O)C3=CC=CC=C3C2=O)C)C)C)C)C)(C)C |
Canonical SMILES |
CC1=CCCC(C1CCC(=CCCC(=CCCC(=CCCC(C)CCCC(C)CCCC(=CCC2=C(C(=O)C3=CC=CC=C3C2=O)C)C)C)C)C)(C)C |
synonyms |
2-(3,7,11,15,19,23-hexamethyl-25-(2,6,6-trimethylcyclohex-2-enyl)pentacosa-2,14,18,22-tetraenyl)-3-methyl-1,4-naphthoquinone 2-HTCPTMN |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



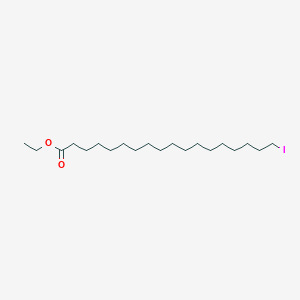
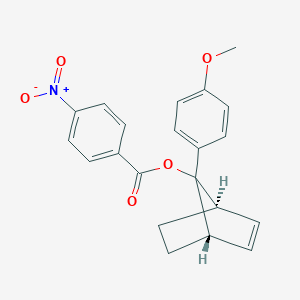


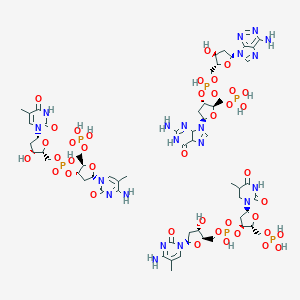



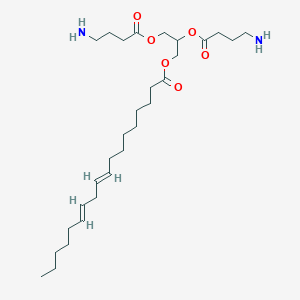

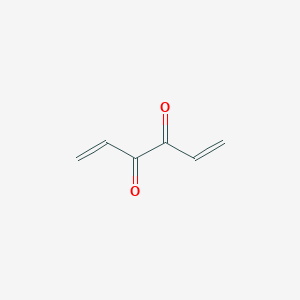

![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)
